2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.
S-Alkylation: The triazole-3-thiol is then subjected to S-alkylation using 2-bromo-1-phenylethanone in an alkaline medium.
Condensation Reaction: The final step involves the condensation of the resulting compound with 4-bromobenzaldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the azomethine group (C=N) in the hydrazide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the azomethine group results in the formation of the corresponding amine.
Substitution: Substitution reactions on the aromatic rings can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, which can damage cellular components and lead to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- **2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of the bromophenyl group
Properties
Molecular Formula |
C25H22BrN5OS |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5OS/c1-17-3-9-20(10-4-17)24-29-30-25(31(24)22-13-5-18(2)6-14-22)33-16-23(32)28-27-15-19-7-11-21(26)12-8-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
JUYTURMAVAYQQN-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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